2-Bromo-4-methylphenylisocyanide
Overview
Description
2-Bromo-4-methylphenylisocyanide is an organic compound with the molecular formula C₈H₆BrN. It is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, along with an isocyanide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-methylphenylisocyanide typically involves the reaction of 2-bromo-4-methylphenylamine with chloroform and a base such as potassium hydroxide. The reaction proceeds through the formation of an intermediate isocyanide, which is then isolated and purified .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-methylphenylisocyanide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Addition Reactions: The isocyanide group can participate in addition reactions with electrophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Addition Reactions: Electrophiles such as aldehydes and ketones are used.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Various substituted phenylisocyanides.
Addition Reactions: Adducts with electrophiles.
Oxidation and Reduction Reactions: Oxidized or reduced derivatives of the original compound.
Scientific Research Applications
2-Bromo-4-methylphenylisocyanide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-4-methylphenylisocyanide involves its interaction with specific molecular targets. The isocyanide group can form complexes with metal ions, which can then participate in catalytic processes. Additionally, the compound can interact with nucleophiles and electrophiles, leading to various chemical transformations .
Comparison with Similar Compounds
2-Bromo-4-methylphenyl isocyanate: Similar structure but with an isocyanate group instead of an isocyanide group.
2-Bromo-6-isocyanopyridine: A stable isocyanide with a pyridine ring.
4-Tolylisocyanide: Similar structure but without the bromine atom.
Uniqueness: 2-Bromo-4-methylphenylisocyanide is unique due to the presence of both a bromine atom and a methyl group on the phenyl ring, along with the isocyanide functional group. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2-bromo-1-isocyano-4-methylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN/c1-6-3-4-8(10-2)7(9)5-6/h3-5H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQKXMLNWAKRFBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+]#[C-])Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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